molecular formula C25H15ClN2O7 B4139089 2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B4139089
M. Wt: 490.8 g/mol
InChI Key: VTIYQKXPEGFNDE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a benzodioxole group, a chlorinated chromeno[2,3-c]pyrrole group, and a nitrophenyl group. These groups could potentially confer interesting chemical properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amine . The benzodioxole group might undergo reactions involving the opening of the dioxole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be influenced by its functional groups and overall structure .

Scientific Research Applications

Anticancer Activity

The structural motif of 1-benzo[1,3]dioxol-5-yl is known to exhibit a broad spectrum of biological activities, including anticancer properties . Compounds bearing this motif have been synthesized and evaluated against various cancer cell lines. For instance, derivatives with 3-N-fused heteroaryl moieties have shown promising results against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. The compound could potentially serve as a template for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.

Antimicrobial Applications

Continuing research on antimicrobial pyrimidinones has led to the synthesis of new derivatives incorporating the 1,3-benzodioxole moiety . These compounds have been tested for their antimicrobial activity, suggesting that the compound may also possess antimicrobial properties that could be harnessed for treating various bacterial infections.

Synthesis of Heteroaryl Indoles

The compound’s 1,3-benzodioxol-5-yl group is a key feature in the design and synthesis of heteroaryl indoles . These indoles are significant due to their activity against cancer cell lines, and the compound could be used as a starting material or intermediate in the synthesis of these biologically active molecules.

Material Science Applications

The related compound “2-(1,3-Benzodioxol-5-yl)ethylene-1,1,2-tricarbonitrile” has been synthesized and characterized, indicating potential applications in material science . The compound may also find use in the development of new materials with unique electronic or optical properties.

Molecular Design and Drug Discovery

The compound’s structure is conducive to molecular design and drug discovery efforts. Its complex structure allows for a detailed structure–activity relationship study, which is crucial in the development of new drugs . Researchers can modify different parts of the molecule to enhance its biological activity or reduce toxicity.

Capsaicin Analogue Research

Compounds with the 1,3-benzodioxol-5-ylmethyl group have been studied as analogues of capsaicin . Capsaicin is the active component in chili peppers that gives them their heat. Studying analogues like the compound could lead to the development of new pain relief medications or other therapeutic agents.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it might interact with biological targets in specific ways .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its reactivity, investigating its potential uses, and optimizing its synthesis .

properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15ClN2O7/c26-15-4-8-18-17(10-15)23(29)21-22(14-2-5-16(6-3-14)28(31)32)27(25(30)24(21)35-18)11-13-1-7-19-20(9-13)34-12-33-19/h1-10,22H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIYQKXPEGFNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=C(C4=O)C=C(C=C5)Cl)C6=CC=C(C=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 3
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 4
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 5
Reactant of Route 5
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reactant of Route 6
2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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